molecular formula C16H13FN2O2 B286766 N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No.: B286766
M. Wt: 284.28 g/mol
InChI Key: HRWYXHJGIRKQHU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as FBM, is a novel compound that has gained significant attention in the field of medicinal chemistry. FBM has been studied extensively for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the inhibitory effects of GABA on neuronal excitability. This results in a reduction in neuronal activity, leading to the anticonvulsant, anxiolytic, and sedative effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce the frequency and duration of seizures in animal models of epilepsy. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to have sedative effects, reducing locomotor activity and inducing sleep in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide is its ability to cross the blood-brain barrier, making it a potential treatment for neurological disorders. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other anticonvulsant and anxiolytic drugs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide. One area of interest is the potential use of this compound in treating Alzheimer's disease and other neurodegenerative disorders. Studies have shown that this compound can reduce amyloid-beta-induced neurotoxicity in vitro, suggesting that it may have neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may also be beneficial in the treatment of neurodegenerative disorders. Another area of interest is the development of new analogs of this compound with improved solubility and potency. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other neurological disorders.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide involves a multi-step process that starts with the reaction of 2-fluoroaniline with 2-bromo-5-methylbenzoic acid to form 2-(2-fluorophenyl)-5-methylbenzoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized with phosphorus oxychloride to form the benzisoxazole ring. The final step involves the reaction of the benzisoxazole intermediate with acetic anhydride to form this compound.

Scientific Research Applications

N-(2-fluorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that this compound can cross the blood-brain barrier and bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects, making it a potential treatment for epilepsy, anxiety disorders, and insomnia.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H13FN2O2/c1-10-6-7-15-11(8-10)14(19-21-15)9-16(20)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,20)

InChI Key

HRWYXHJGIRKQHU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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